

# 3,3'-Dimethyl-N,N'-diacetylbenzidine CAS number and structure

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## Compound of Interest

Compound Name: *3,3'-Dimethyl-N,N'-diacetylbenzidine*

CAS No.: 3546-11-0

Cat. No.: B1209439

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## Technical Monograph: 3,3'-Dimethyl-N,N'-diacetylbenzidine

### Executive Summary & Chemical Identity

**3,3'-Dimethyl-N,N'-diacetylbenzidine** (also known as N,N'-Diacetyl-o-tolidine) is the fully acetylated derivative of the carcinogen o-tolidine (3,3'-dimethylbenzidine).[1] In biological systems, it represents the terminal stable metabolite formed via the N-acetyltransferase (NAT) pathway. While often considered a detoxification product, it retains the potential for retro-conversion to the genotoxic parent amine via amidases.

In analytical chemistry, this compound serves as a critical reference standard for biomonitoring occupational exposure to o-tolidine-based dyes and reagents.

### Core Chemical Data

Parameter	Technical Specification
Chemical Name	N,N'-(3,3'-dimethyl[1,1'-biphenyl]-4,4'-diyl)bisacetamide
Common Synonyms	N,N'-Diacetyl-o-tolidine; Diacet-o-tolidine
CAS Number	20606-03-3 (Note: Often referenced via parent CAS 119-93-7 in regulatory contexts)
Molecular Formula	C <sub>18</sub> H <sub>20</sub> N <sub>2</sub> O <sub>2</sub>
Molecular Weight	296.37 g/mol
Parent Compound	o-Tolidine (CAS: 119-93-7)
Solubility	Low in water; soluble in DMSO, DMF, and hot acetic acid. <sup>[1][2][3][4]</sup>

## Structural Visualization

The molecule consists of a biphenyl core with methyl groups at the 3,3' positions and acetamido groups at the 4,4' positions. This substitution pattern forces the biphenyl rings into a twisted conformation due to steric hindrance between the methyl groups and the ortho-protons/substituents.

## Synthesis & Preparation Protocol

Warning: o-Tolidine is a designated carcinogen. All synthesis must be performed in a Class II Biological Safety Cabinet (BSC) or a dedicated chemical fume hood with HEPA filtration.

## Rationale

The synthesis utilizes a standard nucleophilic acyl substitution where the amine nitrogen of o-tolidine attacks the carbonyl carbon of acetic anhydride. The use of glacial acetic acid as a solvent ensures solubility of the starting material while promoting the precipitation of the less soluble diacetyl product.

## Step-by-Step Methodology

- Dissolution:
  - In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g (4.7 mmol) of o-tolidine in 20 mL of glacial acetic acid.
  - Observation: The solution may appear slightly yellow or brown depending on the purity of the starting amine.
- Acetylation:
  - Add 2.0 mL (21 mmol, ~4.5 eq) of acetic anhydride dropwise over 5 minutes.
  - Mechanism:[5] The excess anhydride drives the reaction to completion, ensuring both amine groups are acetylated (preventing the mono-acetyl impurity).
- Reflux:
  - Attach a reflux condenser and heat the mixture to 100°C for 2 hours.
  - Checkpoint: Monitor via TLC (Silica gel; Ethyl Acetate:Hexane 1:1). The starting material (low Rf) should disappear, replaced by the product (higher Rf).
- Isolation:
  - Cool the reaction mixture to room temperature.
  - Pour the mixture into 100 mL of ice-cold water with vigorous stirring. The product will precipitate as a white to off-white solid.
- Purification:
  - Filter the solid using a Buchner funnel.
  - Wash with cold water (3 x 20 mL) to remove residual acid.
  - Recrystallize from ethanol/DMF (9:1) if high purity is required for analytical standards.
  - Expected Yield: ~85-90%.

- Melting Point: >300°C (sublimes/decomposes).

## Biological Significance: The Metabolic Pathway

Understanding the formation of **3,3'-dimethyl-N,N'-diacetylbenzidine** is crucial for toxicological modeling. The acetylation status of an individual (slow vs. fast acetylator phenotypes) dictates the ratio of this stable metabolite versus the reactive N-hydroxy metabolites that form DNA adducts.

## Pathway Mechanics

- N-Acetylation (Detoxification): NAT enzymes (NAT1/NAT2) transfer an acetyl group from Acetyl-CoA to the amine. This renders the nitrogen less nucleophilic and less likely to undergo oxidation to the hydroxylamine.
- Deacetylation (Bioactivation Risk): Microsomal amidases can hydrolyze the acetyl group, regenerating the free amine or mono-acetyl derivative, which can then be activated by CYP450 enzymes.

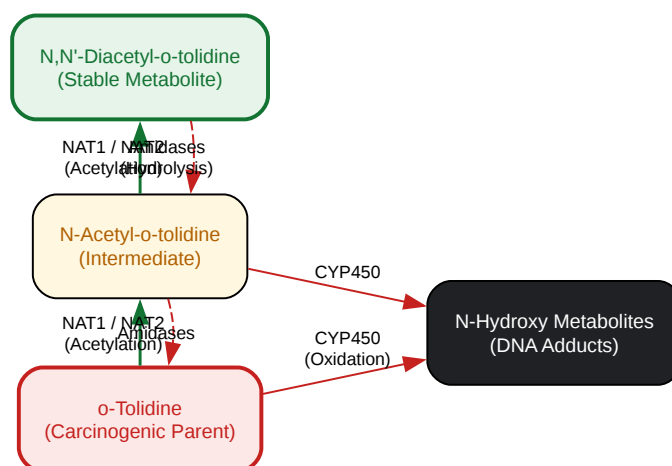


Figure 2: Metabolic Fate of o-Tolidine. Green arrows indicate detoxification; Red arrows indicate activation.

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## Analytical Characterization & Handling

### Analytical Parameters (HPLC-UV/MS)

For the detection of this compound in biological matrices (urine/plasma), the following parameters are recommended for method development:

Parameter	Recommended Setting
Column	C18 Reverse Phase (e.g., 150mm x 2.1mm, 1.7µm)
Mobile Phase A	Water + 0.1% Formic Acid
Mobile Phase B	Acetonitrile + 0.1% Formic Acid
Gradient	5% B to 95% B over 10 minutes
Detection (UV)	280 nm (Characteristic biphenyl absorption)
Detection (MS)	ESI Positive Mode; Monitor $[M+H]^+$ = 297.37

### Safety & Containment (E-E-A-T)

Although the diacetyl derivative is less acutely toxic than the parent amine, it must be handled as a Suspected Carcinogen due to the potential for in vivo or in vitro deacetylation.

- Engineering Controls: Use a powder containment hood for weighing.
- PPE: Double nitrile gloves, lab coat with elastic cuffs, and P95/P100 respiratory protection if outside a hood.
- Deactivation: Contaminated surfaces should be treated with a 10% bleach solution followed by a surfactant wash to degrade trace amines.

### References

- National Toxicology Program (NTP). (2014). Report on Carcinogens, Thirteenth Edition: o-Tolidine. U.S. Department of Health and Human Services. [\[Link\]](#)

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## Sources

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